molecular formula C8H6ClFO3 B13600154 2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid

2-(2-Chloro-5-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13600154
M. Wt: 204.58 g/mol
InChI Key: BVQGFNOQGGJZMD-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoromandelic acid is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the aromatic ring, making it a halogenated derivative of mandelic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where mandelic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure selective halogenation at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of 2-Chloro-5-fluoromandelic acid may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing by-products and waste. The use of automated systems and precise control of reaction parameters are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoromandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-fluoromandelic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its reactivity and binding affinity to biological targets, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and exertion of its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromandelic acid: Similar structure but lacks the fluorine atom.

    5-Fluoromandelic acid: Similar structure but lacks the chlorine atom.

    Mandelic acid: The parent compound without any halogenation.

Uniqueness

2-Chloro-5-fluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical and biological properties. The dual halogenation can enhance its reactivity and specificity in various applications compared to its mono-halogenated or non-halogenated counterparts.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6ClFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

BVQGFNOQGGJZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)O)Cl

Origin of Product

United States

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